5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C11H15N3O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of o-phenylenediamine with urea under high-temperature conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring. The reaction conditions usually involve temperatures ranging from 150°C to 250°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological and chemical properties.
Scientific Research Applications
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dihydro-2H-benzimidazol-2-one: A closely related compound with similar structural features.
5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one:
6-amino-2H-1,4-benzoxazin-3(4H)-one: A structurally similar compound with different heterocyclic elements
Uniqueness
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
5-amino-1,3-diethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-13-9-6-5-8(12)7-10(9)14(4-2)11(13)15/h5-7H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFYEFTYZRZGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N(C1=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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